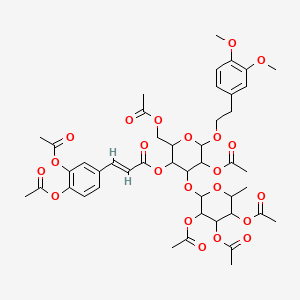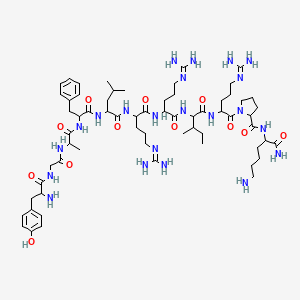
2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- is a compound that features a trifluoromethyl group attached to a benzene ring, along with an acetamide and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst . The reaction conditions often require the use of a base, such as cesium fluoride, to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of flow chemistry allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted benzene derivatives .
Scientific Research Applications
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and metabolic stability . The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzene derivatives, such as trifluoromethyl benzene and trifluoromethyl phenol .
Uniqueness
What sets Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- apart is the presence of both the acetamide and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Conclusion
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- is a compound with unique chemical properties and a wide range of applications in scientific research and industry
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(14)8(13)15/h1-4,7,14H,(H2,13,15) |
InChI Key |
GOFDTUSRFPUJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)


![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)





![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)
